1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene
Overview
Description
1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 1-(Benzyloxy)-5-bromo-4-chlorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents like concentrated acids.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo and chloro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as amines or alkoxides.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Major Products Formed
Reduction: 1-(Benzyloxy)-5-bromo-4-chloro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzaldehyde or 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzoic acid.
Scientific Research Applications
1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene depends on its chemical reactivity and the nature of its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-4-bromo-2-nitrobenzene: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(Benzyloxy)-5-chloro-2-nitrobenzene: Lacks the bromo substituent, leading to differences in its chemical behavior.
1-(Benzyloxy)-2-nitrobenzene: Lacks both bromo and chloro substituents, resulting in distinct chemical and biological properties.
Uniqueness
1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro, bromo, chloro) and electron-donating (benzyloxy) groups allows for a diverse range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
1-bromo-2-chloro-4-nitro-5-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO3/c14-10-6-13(12(16(17)18)7-11(10)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOKCSSXNEZBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219213 | |
Record name | Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-74-8 | |
Record name | Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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